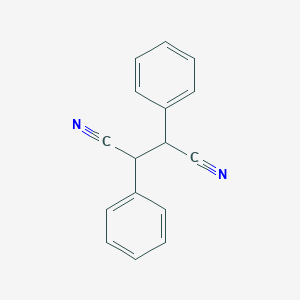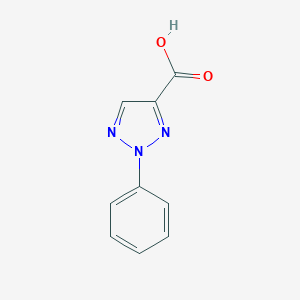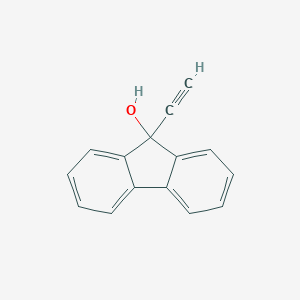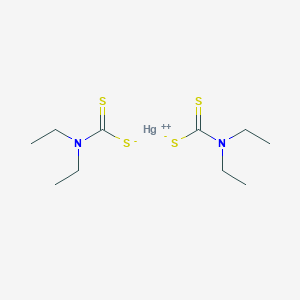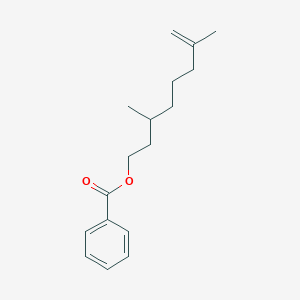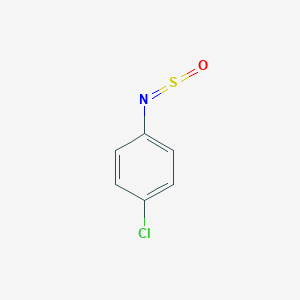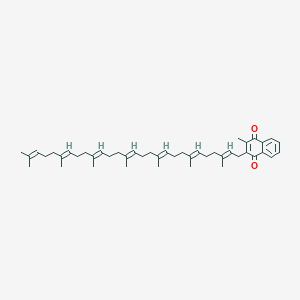
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid (HPNS) is a chemical compound that has been widely used in scientific research. It is a water-soluble, yellow-orange dye that has a high affinity for metal ions such as zinc, copper, and nickel. HPNS has been used as a chelating agent to isolate and study metalloproteins, as well as a fluorescent probe to detect metal ions in biological samples.
Wirkmechanismus
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid binds to metal ions through its pyridylazo moiety, forming stable complexes. The resulting complexes can be studied using various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy. 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has also been used in electrochemical studies of metal ions.
Biochemical and Physiological Effects:
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be non-toxic and has been used in various in vitro and in vivo studies without adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in lab experiments is its high affinity for metal ions, which allows for the isolation and study of metalloproteins. Its fluorescent properties also make it a useful tool for detecting metal ions in biological samples. However, one limitation of using 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid is its sensitivity to pH and temperature, which can affect its ability to bind to metal ions.
Zukünftige Richtungen
There are several future directions for the use of 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in scientific research. One area of interest is the development of new fluorescent probes based on 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid for the detection of metal ions in biological samples. Another area of research is the use of 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in electrochemical studies of metal ions. Additionally, 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid could be used in the development of new metal-based drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has been widely used in scientific research due to its ability to chelate metal ions and its fluorescent properties. It has been used to study the structure and function of metalloproteins, as well as the role of metal ions in biological systems. 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has also been used as a fluorescent probe to detect metal ions in biological samples, such as blood and urine.
Eigenschaften
CAS-Nummer |
10558-11-9 |
|---|---|
Produktname |
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid |
Molekularformel |
C15H11N3O4S |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
4-hydroxy-3-(pyridin-2-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-15-11-6-2-1-5-10(11)13(23(20,21)22)9-12(15)17-18-14-7-3-4-8-16-14/h1-9,19H,(H,20,21,22) |
InChI-Schlüssel |
QGTXAFOWWUMYSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=N3)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=N3)S(=O)(=O)O |
Andere CAS-Nummern |
10558-11-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


